molecular formula C10H10N4 B1311097 3-Hydrazino-6-phenylpyridazine CAS No. 38956-80-8

3-Hydrazino-6-phenylpyridazine

货号: B1311097
CAS 编号: 38956-80-8
分子量: 186.21 g/mol
InChI 键: ZNGXOKMCRDQBON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydrazino-6-phenylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a pyridazine ring substituted with a hydrazino group at the 3-position and a phenyl group at the 6-position.

准备方法

Synthetic Routes and Reaction Conditions

3-Hydrazino-6-phenylpyridazine can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridazines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0°C to 150°C, depending on the structure of the initial halogen-substituted pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

3-Hydrazino-6-phenylpyridazine undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted pyridazines, depending on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

The structural characteristics of 3-Hydrazino-6-phenylpyridazine suggest potential therapeutic applications. Pyridazine derivatives have been associated with various pharmacological activities, including anti-inflammatory, anticonvulsant, and antitumor properties. The hydrazino group allows for participation in condensation reactions, which can lead to the formation of new C-N bonds that are crucial in drug design and synthesis.

Anticancer Research

Recent studies have indicated that pyridazine derivatives can serve as promising anticancer agents. For instance, a series of novel 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their anticancer properties, showing significant activity against various cancer cell lines . The incorporation of the hydrazino group may enhance the biological activity of these compounds by allowing them to interact more effectively with biological targets.

Neuropharmacology

The potential of this compound in neuropharmacology is also noteworthy. Research has highlighted the importance of pyridazine scaffolds in developing splicing modulators for diseases such as spinal muscular atrophy (SMA) . The compound's ability to modulate RNA splicing could pave the way for innovative treatments targeting genetic disorders.

Coordination Chemistry

This compound can form complexes with various metal ions, which may enhance its biological activity or alter its chemical properties. This characteristic makes it suitable for applications in coordination chemistry and materials science.

Metal Complex Formation

Interaction studies have shown that the compound can coordinate with transition metals, leading to the formation of metal-organic frameworks (MOFs). These materials are of great interest due to their applications in catalysis, gas storage, and separation technologies. The ability to modify the electronic properties of the compound through metal coordination adds another layer of versatility.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the pyridazine ring followed by hydrazine substitution at the 3-position. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

To further illustrate the applications of this compound, several case studies can be examined:

Study Objective Findings
Case Study on Anticancer ActivityEvaluate anticancer properties against specific cell linesDemonstrated significant cytotoxicity in several cancer models
Research on RNA Splicing ModulationInvestigate effects on SMN2 splicingShowed enhanced production of full-length SMN2 RNA
Coordination StudiesAssess metal complex formationIdentified potential applications in catalysis and drug delivery

作用机制

The mechanism of action of 3-Hydrazino-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity.

相似化合物的比较

Similar Compounds

    3-Hydrazino-6-phenylpyridazine: Known for its diverse pharmacological activities.

    3-Hydrazino-6-chloropyridazine: Similar structure but with a chlorine atom instead of a phenyl group.

    3-Hydrazino-6-methylpyridazine: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

This compound is unique due to the presence of both a hydrazino group and a phenyl group on the pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

生物活性

3-Hydrazino-6-phenylpyridazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of phenylpyridazine derivatives with hydrazine. The general synthetic pathway can be outlined as follows:

  • Starting Material : 6-phenylpyridazine derivatives.
  • Reagent : Hydrazine hydrate.
  • Reaction Conditions : The reaction is usually conducted under reflux conditions in an appropriate solvent, often yielding the hydrazino derivative after purification.

This method allows for the introduction of the hydrazino group at the 3-position of the pyridazine ring, which is crucial for its biological activity.

The mechanism of action of this compound is believed to involve:

  • Covalent Bond Formation : The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
  • Disruption of Biochemical Pathways : By interacting with specific molecular targets, it may disrupt various biochemical pathways, leading to its observed biological effects.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating promising results in inhibiting their growth .

Antitubercular Activity

In vitro studies have indicated that this compound exhibits antitubercular activity. It was tested against Mycobacterium tuberculosis, showing effective inhibition compared to standard antitubercular agents .

Antifungal Activity

The compound also displays antifungal activity against several pathogenic fungi. Its effectiveness was assessed through standard antifungal susceptibility tests, indicating potential therapeutic applications in treating fungal infections .

Antiviral Activity

Recent investigations into the antiviral properties of this compound revealed activity against viruses such as Hepatitis A Virus (HAV). Compounds derived from it were shown to inhibit viral replication effectively .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of pyridazines, including this compound. The results indicated a significant reduction in bacterial load in treated cultures compared to controls .
  • Antitubercular Screening : In a screening program for new antitubercular agents, this compound was found to inhibit M. tuberculosis with an IC50 value comparable to existing drugs .

Table 1: Biological Activities of this compound

Activity TypeTest OrganismIC50 Value (µM)Reference
AntimicrobialE. coli15
AntitubercularM. tuberculosis12
AntifungalC. albicans20
AntiviralHepatitis A Virus25

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydrazino-6-phenylpyridazine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of hydrazine derivatives with substituted pyridazine precursors. For example, hydrazine can react with 6-phenylpyridazin-3(2H)-one under reflux in ethanol, followed by purification via column chromatography. Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (70–80°C) to prevent side reactions like over-alkylation .
  • Catalyst use : Employing acidic catalysts (e.g., HCl) to enhance hydrazine reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
    Yield improvements (from ~45% to 65%) are achievable by adjusting stoichiometric ratios (hydrazine:carbonyl = 1.2:1) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Combined spectroscopic and crystallographic methods are critical:

  • NMR : 1^1H NMR reveals hydrazino (-NH-NH2_2) protons as broad singlets at δ 4.8–5.2 ppm, while aromatic protons (6-phenyl group) appear as multiplets at δ 7.2–7.8 ppm .
  • X-ray crystallography : Resolves bond angles and confirms planarity of the pyridazine ring, with N–N bond lengths (~1.38 Å) typical for hydrazine derivatives .
  • Mass spectrometry : ESI-MS shows [M+H]+^+ peaks matching theoretical molecular weights (e.g., m/z 215 for C10_{10}H10_{10}N4_4) .

Q. Advanced Research Challenges

Q. How do structural modifications at the hydrazino group influence biological activity, and what methodological frameworks support SAR studies?

Substituting the hydrazino group with acyl or alkyl moieties alters pharmacokinetic properties:

  • Anti-inflammatory activity : Acetylation (to form 3-acetylhydrazino derivatives) enhances COX-2 inhibition (IC50_{50} = 12 µM vs. 28 µM for parent compound) by improving lipid solubility .
  • Antimicrobial potency : Introducing electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring increases bacterial membrane penetration, reducing MIC values against S. aureus by 50% .
    Methodology :
  • Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 PDB: 5KIR) .
  • In vitro assays : Measure IC50_{50} values via ELISA for COX-2 or broth microdilution for antimicrobial activity .

Q. How can contradictory data on the compound’s antiplatelet vs. cardiotoxic effects be resolved?

Discrepancies arise from dose-dependent responses and assay variability:

  • Dose optimization : At low concentrations (1–10 µM), antiplatelet activity (via PDE3 inhibition) dominates, while cardiotoxicity (QT prolongation) emerges at >50 µM .
  • Assay standardization : Compare results across ex vivo platelet aggregation (human PRP) and Langendorff heart perfusion models to isolate tissue-specific effects .
  • Metabolite profiling : LC-MS/MS identifies cardiotoxic metabolites (e.g., hydroxylated derivatives) that accumulate at higher doses .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations (B3LYP/6-311+G**) provide insights:

  • Frontier molecular orbitals : The HOMO (-6.2 eV) localizes on the hydrazino group, indicating nucleophilic attack sites .
  • Charge distribution : NBO analysis reveals negative charge density at N2 (-0.52 e), favoring electrophilic coupling at this position .
    Experimental validation : React with methyl iodide (CH3_3I) in THF; monitor N-alkylation via 1^1H NMR shifts (δ 3.2 ppm for -N-CH3_3) .

Q. Methodological Considerations

Q. What analytical techniques differentiate this compound from its tautomeric or degradation products?

  • HPLC-DAD : Use a C18 column (MeCN:H2_2O = 70:30) to separate hydrazino tautomers (retention time = 8.2 min) from hydrazone byproducts (10.5 min) .
  • TGA/DSC : Degradation onset at 210°C (TGA) and endothermic peaks (DSC) at 185°C confirm thermal stability .

Q. How can in silico models guide the design of this compound derivatives with reduced hepatotoxicity?

  • ADMET prediction : Use SwissADME to flag derivatives with high hepatox scores (e.g., CYP3A4 inhibition >70%) .
  • QSAR modeling : Correlate Hammett constants (σ) of substituents with ALT/AST levels in rat hepatocytes to prioritize low-toxicity candidates .

属性

IUPAC Name

(6-phenylpyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-12-10-7-6-9(13-14-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGXOKMCRDQBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423366
Record name 3-hydrazino-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38956-80-8
Record name 3-Hydrazinyl-6-phenylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38956-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydrazino-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydrazinyl-6-phenylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As shown in FIG. 7, a mixture of 3-chloro-6-phenylpyridazine (compound 1006, 1 g, 5.3 mmol) and hydrazine monohydrate (0.51 mL, 10.53 mmol) in isopropanol was microwaved at 180° C. for 30 minutes. The reaction was treated with ether, the resulting precipitate filtered and washed with ether to yield 1-(6-phenylpyridazin-3-yl)hydrazine, which can be treated with 2M HCl in ether to give the corresponding hydrochloride salt (compound 1007) in quantitative yield. Compound 1007 (0.050 g, 0.22 mmol) and 2-(4-methoxyphenyl)acetic acid (0.044 g, 0.22 mmol) were heated neat to 100° C. for 10 minutes. The reaction mixture was diluted with ethyl acetate, and the organic layer was washed with water and brine. Purification by preparative reversed-phase HPLC yielded 3-(3,4-dimethoxybenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (compound 206, 0.0073 g, 0.021 mmol, 10% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
tert-Butyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
3-Hydrazino-6-phenylpyridazine
tert-Butyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
3-Hydrazino-6-phenylpyridazine
tert-Butyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
3-Hydrazino-6-phenylpyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。